1-(Cyclopentylmethyl)piperazine

説明

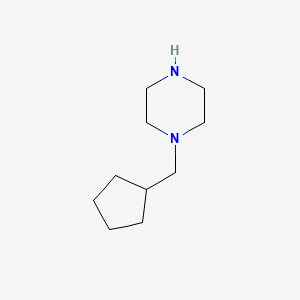

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(cyclopentylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-10(3-1)9-12-7-5-11-6-8-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSJFNAPZZCQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359066 | |

| Record name | 1-(cyclopentylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82500-22-9 | |

| Record name | 1-(cyclopentylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Cyclopentylmethyl Piperazine

Fundamental Synthetic Routes to the Piperazine (B1678402) Ring System

The construction of the piperazine core, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, can be achieved through several established synthetic strategies. These methods primarily involve forming the heterocyclic ring from acyclic precursors.

Catalytic Hydrogen Reduction for Piperazine Formation

Catalytic hydrogenation is a powerful and widely used method for synthesizing saturated heterocycles, including piperazines. This approach typically involves the reduction of a more unsaturated heterocyclic precursor, such as a pyrazine (B50134) or a piperazinedione, under a hydrogen atmosphere in the presence of a metal catalyst.

Common precursors for this method include pyrazines, which can be reduced to piperazines using various catalytic systems. Electrocatalytic hydrogenation using a rhodium-on-carbon catalyst has been demonstrated for the conversion of pyrazine to piperazine in high yield. nih.gov Another important precursor is 2,5-piperazinedione (B512043) (a cyclic dipeptide), which can be reduced to piperazine, although this process can be challenging due to the stability of the amide bonds. mdpi.com More complex substituted piperazines can be formed through the catalytic reductive cyclization of dioximes, which proceeds through diimine and dihydropyrazine (B8608421) intermediates before yielding the final piperazine product. nih.gov This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel. nih.gov

Table 1: Catalytic Hydrogen Reduction Methods for Piperazine Formation

| Precursor | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Pyrazine | Rhodium on Carbon (Rh/C), H₂ (electrocatalytic) | High yield conversion to piperazine. nih.gov | nih.gov |

| Dioximes | Pd/C or Raney Nickel, H₂ (40 bar), 50°C | Stereoselective formation of substituted piperazines. nih.gov | nih.gov |

| 2,5-Piperazinedione | Various, e.g., Ru/C, H₂ | Requires forcing conditions due to amide stability. mdpi.com | mdpi.com |

| Pyrazin-2-ols | Palladium-based catalysts, H₂ | Asymmetric hydrogenation to form chiral piperazin-2-ones, which can be further reduced to chiral piperazines. nih.gov | nih.gov |

Cyclization Reactions in Piperazine Core Synthesis

The formation of the piperazine ring via the cyclization of linear precursors is a versatile strategy that allows for the introduction of various substituents. These reactions typically involve the formation of two carbon-nitrogen bonds to close the ring.

One prominent method involves the reaction of diamines with precursors containing two electrophilic centers. For instance, gold-catalyzed cyclization of substrates bearing both an alkynyl and an amine functionality provides an efficient route to piperazine derivatives. nih.gov Similarly, palladium catalysts can mediate the cyclization of propargyl units with diamines to form highly substituted piperazines. Another modern approach is the manganese(III) acetate-mediated radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds, which leads to complex piperazine-containing dihydrofurans. nih.gov These methods highlight the diverse catalytic systems available for constructing the piperazine scaffold. nih.govnih.gov

Specific Synthesis of 1-(Cyclopentylmethyl)piperazine: Precursors and Reaction Conditions

The synthesis of this compound (CAS No: 82500-22-9) is most commonly achieved through two primary pathways: direct alkylation of piperazine or reductive amination. mdpi.comambeed.com

Method 1: Reductive Amination

This is a highly efficient and common method for N-alkylation. It involves the reaction of piperazine with cyclopentanecarboxaldehyde. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd/C). mdpi.comresearchgate.net

To favor mono-alkylation and prevent the formation of the disubstituted by-product, 1,4-bis(cyclopentylmethyl)piperazine, a large excess of piperazine is typically used. Alternatively, one of the nitrogen atoms of piperazine can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The alkylation is then performed on the free secondary amine, followed by removal of the protecting group to yield the desired mono-substituted product. nih.gov

Method 2: Direct Alkylation

This method involves the nucleophilic substitution reaction between piperazine and a cyclopentylmethyl halide, such as cyclopentylmethyl bromide or chloride. mdpi.comambeed.com The reaction is typically carried out in a suitable solvent (e.g., acetonitrile (B52724), ethanol) and in the presence of a base to neutralize the hydrogen halide formed during the reaction. As with reductive amination, controlling the stoichiometry by using a large excess of piperazine is crucial to maximize the yield of the mono-alkylated product. google.com

Table 2: Synthetic Routes to this compound

| Method | Precursors | Typical Reagents & Conditions | Key Considerations | Reference |

|---|---|---|---|---|

| Reductive Amination | Piperazine, Cyclopentanecarboxaldehyde | NaBH(OAc)₃ in dichloroethane (DCE) or H₂/Pd-C in methanol/ethanol. | Use of excess piperazine or a protecting group strategy (e.g., N-Boc-piperazine) is required for selectivity. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

| Direct Alkylation | Piperazine, Cyclopentylmethyl bromide/chloride | Base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., ACN, DMF). | A large excess of piperazine is necessary to minimize dialkylation. ambeed.comgoogle.com | ambeed.comgoogle.com |

Strategies for Derivatization of the this compound Scaffold

The this compound molecule possesses a secondary amine (N-H) that serves as a reactive handle for a wide range of chemical transformations. This allows for the straightforward introduction of various substituents at the N4 position, leading to the generation of large libraries of derivatives.

Alkylation and Acylation Techniques

Alkylation: The secondary amine of this compound can be readily alkylated using various alkylating agents. ambeed.com This can be achieved through nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or by reductive amination with aldehydes and ketones, using reducing agents like sodium triacetoxyborohydride. mdpi.com These reactions allow for the introduction of simple alkyl chains, substituted benzyl groups, or other functionalized alkyl moieties.

Acylation: Acylation of the N4 position is another common derivatization strategy. ambeed.com This is typically performed using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms a stable amide bond and is used to introduce a wide array of acyl groups, including acetyl, benzoyl, and more complex functionalities, which can significantly alter the molecule's properties. nih.gov

Introduction of Diverse Substituents: Cycloalkyl, Aryl, and Heteroaromatic Moieties

The versatility of the piperazine scaffold allows for the incorporation of more complex cyclic and aromatic systems, which are often key features in pharmacologically active compounds.

Cycloalkyl Groups: Additional cycloalkyl groups can be introduced at the N4 position using methods analogous to the synthesis of the parent compound. For example, reductive amination with a cycloalkyl ketone (like cyclobutanone (B123998) or cyclohexanone) or alkylation with a cycloalkylmethyl halide would yield the corresponding N-cycloalkylmethyl derivative. nih.gov

Aryl and Heteroaromatic Moieties: The introduction of aryl or heteroaromatic rings is frequently accomplished through modern cross-coupling reactions. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide (or triflate). nih.gov Alternatively, for electron-deficient aromatic or heteroaromatic systems, a direct nucleophilic aromatic substitution (SNAr) reaction can be employed. nih.gov These methods provide access to a vast range of derivatives containing phenyl, pyridyl, pyrimidinyl, and other aromatic systems. nih.govnih.gov

Table 3: Derivatization Strategies for the this compound Scaffold

| Derivatization Strategy | Reagent Type | Reaction Type | Introduced Moiety | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halides, Aldehydes/Ketones | Nucleophilic Substitution, Reductive Amination | Alkyl, Benzyl groups | mdpi.comambeed.com |

| Acylation | Acyl Halides, Acid Anhydrides | Nucleophilic Acyl Substitution | Acyl, Benzoyl groups | ambeed.comnih.gov |

| Cycloalkylation | Cycloalkyl Halides, Cycloalkyl Ketones | Alkylation, Reductive Amination | Cycloalkyl, Cycloalkylmethyl groups | nih.gov |

| Arylation/Heteroarylation | Aryl/Heteroaryl Halides | Buchwald-Hartwig Amination, SNAr | Aryl, Heteroaromatic rings | nih.govnih.gov |

Advanced Synthetic Approaches in this compound Chemistry

Modern synthetic chemistry offers powerful tools for creating complex molecules like this compound with high precision and efficiency. These advanced methods are crucial for producing libraries of compounds for drug discovery and for optimizing the synthesis of specific targets.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient technique in organic synthesis. researchgate.netnih.gov This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates.

Research into the synthesis of various heterocyclic compounds, including piperazine derivatives, has demonstrated the considerable advantages of ultrasound assistance over conventional heating methods. mdpi.commdpi.com Key benefits include drastically reduced reaction times, improved yields, and often milder reaction conditions. For instance, in the synthesis of piperazine-1-carbodithioates, using ultrasonic irradiation at 70°C reduced the reaction time to just 30 minutes and improved yields to 80–90%, a significant improvement over the 12–18 hours required at room temperature for lower yields. nih.gov

The principles of sonochemical synthesis are broadly applicable. While specific studies on this compound are not detailed, the synthesis of related piperazine-based structures benefits from this technology. The reaction of a monosubstituted piperazine with other reagents under ultrasonic conditions has been shown to be highly effective. mdpi.comnih.gov This approach is valued not only for its efficiency but also for its alignment with the principles of green chemistry, often requiring less energy and allowing for the use of more environmentally benign solvents like water. nih.gov

| Parameter | Conventional Method | Sonochemical Method |

|---|---|---|

| Reaction Time | 12–18 hours | 30 minutes |

| Temperature | Room Temperature | 70 °C |

| Yield | 55–65% | 80–90% |

Fragment-Based Drug Discovery (FBDD) is a strategic approach to identifying lead compounds by screening small molecular fragments (typically < 300 Da) for weak but efficient binding to a biological target. nih.govyoutube.com Once a fragment hit is identified, often through biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR), it is progressively optimized and grown into a more potent, drug-like molecule. youtube.comyoutube.com

The piperazine moiety is an ideal scaffold for FBDD for several reasons. Its structure provides multiple vectors for synthetic elaboration, allowing chemists to systematically explore the chemical space around the core fragment to improve binding affinity and pharmacokinetic properties. astx.com A molecule like this compound can be conceptualized within an FBDD framework where the piperazine ring acts as a central scaffold. The cyclopentylmethyl group would be one of the initial fragments or a result of a fragment-growing strategy to occupy a specific pocket in a target protein.

The process involves:

Fragment Screening: A library of small fragments is screened to identify those that bind to the target.

Hit Validation: Biophysical methods confirm the binding and determine the binding mode.

Fragment Elaboration: The fragment is grown or linked with other fragments to increase potency. For a piperazine core, this could involve adding substituents like the cyclopentylmethyl group to one nitrogen and exploring various other functional groups on the second nitrogen to enhance interactions with the target. astx.com

This method is highly efficient, as smaller libraries of fragments can cover a wider chemical space than large libraries of complex molecules. youtube.com

| Principle | Description |

|---|---|

| Rule of Three (Ro3) | Fragments generally have a molecular weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. |

| Ligand Efficiency (LE) | Focuses on the quality of binding, measuring the binding energy per heavy atom. Fragment hits typically have high ligand efficiency. |

| Structural Guidance | Relies heavily on structural data (e.g., X-ray crystallography, NMR) to guide the optimization process from fragment to lead compound. youtube.com |

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single desired stereoisomer—a process known as stereoselective synthesis—is critical in modern drug development.

For substituted piperazines, stereoisomers can arise from substituents on the carbon atoms of the piperazine ring. The synthesis of this compound itself does not involve a chiral center on the piperazine ring, but derivatization at the C2, C3, C5, or C6 positions would introduce chirality.

Advanced stereoselective methods have been developed to control the three-dimensional arrangement of atoms in these derivatives. These strategies often employ chiral auxiliaries, chiral catalysts, or starting materials from the "chiral pool" (naturally occurring enantiomerically pure compounds like amino acids). rsc.org For example, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org Another approach involves the one-pot, three-component ring-opening cyclization of N-activated aziridines with anilines and propargyl carbonates to produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.org

These methods provide access to enantiomerically pure piperazine building blocks, which are invaluable for synthesizing complex drug candidates where specific stereochemistry is essential for therapeutic activity.

Pharmacological and Biological Evaluation of 1 Cyclopentylmethyl Piperazine Derivatives

In Vitro Characterization of Biological Activities

Enzymatic Inhibition Profiles (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting the viral life cycle. nih.gov

Research into Mpro inhibitors has explored various chemical structures. A series of non-peptidic piperazine (B1678402) derivatives were designed as covalent inhibitors of the SARS-CoV-2 Mpro. nih.gov Within this series, the compound GD-9 was identified as a particularly potent inhibitor, displaying a half-maximal inhibitory concentration (IC₅₀) of 0.18 μM against the enzyme and an effective concentration (EC₅₀) of 2.64 μM in a cell-based SARS-CoV-2 antiviral assay. nih.gov Structural studies confirmed that GD-9 forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro. nih.gov Another related trisubstituted piperazine compound, GC-14, also showed inhibitory activity against SARS-CoV-2 Mpro with an IC₅₀ of 0.40 μM and suppressed viral replication in Vero cells with an EC₅₀ of 1.1 μM. nih.gov

While these findings underscore the potential of the piperazine scaffold for targeting the SARS-CoV-2 main protease, specific studies focusing on 1-(cyclopentylmethyl)piperazine derivatives in this context were not available in the reviewed literature.

Receptor Ligand Affinity and Functional Assays (e.g., Serotonin (B10506), Dopamine (B1211576), Histamine (B1213489), Sigma Receptors)

Derivatives of 1-(cycloalkyl)piperazine have been investigated for their affinity towards various central nervous system receptors, particularly sigma (σ) receptors, which are implicated in a range of neurological functions and diseases. The structurally similar N-cyclohexylpiperazine derivatives serve as a valuable reference for understanding the potential interactions of N-cyclopentylmethylpiperazine compounds.

A key example is the compound PB28, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine. This derivative has demonstrated high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with binding affinity (Kᵢ) values of 0.38 nM and 0.68 nM, respectively. researchgate.netnih.gov Further studies on analogs of PB28 aimed to determine the importance of the two nitrogen atoms in the piperazine ring for sigma receptor binding. The research confirmed that both basic nitrogens are crucial for optimal σ₂ receptor affinity. nih.gov In the context of broader CNS receptor screening, the development of such ligands was often part of an effort to identify compounds with high affinity for sigma receptors while being selective against serotonin and dopamine receptors. nih.gov

Other research has focused on developing dual-target ligands. One study identified piperazine derivatives with high affinity for both the serotonin 1A (5-HT₁ₐ) and σ₁ receptors, with a lead compound exhibiting Kᵢ values of 0.44 nM for 5-HT₁ₐ and 0.27 nM for σ₁. researchgate.net Another investigation into dual histamine H₃ and σ₁ receptor antagonists found that replacing a piperidine (B6355638) ring with a piperazine moiety significantly altered the affinity profile, indicating the piperazine structure is a critical determinant for activity at these receptors. researchgate.net

The data on the N-cyclohexyl analog, PB28, strongly suggests that this compound derivatives are promising candidates for high-affinity sigma receptor ligands.

Table 1: Sigma Receptor Binding Affinities of a 1-(Cyclohexyl)piperazine Analog

| Compound | Receptor | Binding Affinity (Kᵢ) | Source(s) |

|---|---|---|---|

| PB28 | Sigma-1 (σ₁) | 0.38 nM | researchgate.netnih.gov |

| PB28 | Sigma-2 (σ₂) | 0.68 nM | researchgate.netnih.gov |

In Vivo Pharmacological Efficacy Studies (where applicable to the compound class)

While in vitro studies provide essential data on the biological activity of compounds, in vivo studies are necessary to understand their pharmacological effects in a whole organism. Some piperazine derivatives have been advanced to in vivo testing.

For instance, two 1,2,4-substituted piperazine derivatives, MM5 and MC1, were evaluated for their effects on neurotransmitter release in the rat prefrontal cortex. The study found that MM5 acted as a 5-HT₁ₐ agonist, decreasing serotonin levels, while MC1 appeared to have a more complex profile, affecting both serotonin and dopamine systems. nih.gov Another study synthesized piperazine derivatives containing a 1,4-benzodioxan moiety and screened them for in vivo anti-inflammatory activity using a mouse ear-swelling model, with several compounds showing significant effects. nih.gov

Most relevant to the this compound class, the close structural analog PB28 (a 1-cyclohexylpiperazine (B93859) derivative) was identified in a screening study as a potent agent against SARS-CoV-2 infection in vitro, suggesting its potential for further in vivo investigation as an antiviral candidate. researchgate.net These studies highlight the therapeutic potential of piperazine-containing compounds in vivo, though specific efficacy studies on this compound derivatives were not found in the available literature.

Central Nervous System Modulatory Activities (e.g., Anxiolytic, Antidepressant)

Derivatives of this compound have been investigated for their potential to modulate the central nervous system (CNS), with studies pointing towards possible anxiolytic and antidepressant properties. The piperazine ring is a common feature in many CNS-acting drugs, and its combination with a cyclopentylmethyl group appears to confer specific pharmacological profiles.

Research into various piperazine analogues has demonstrated their capacity to interact with key neurotransmitter systems involved in mood and anxiety regulation. For instance, many piperazine derivatives exert their effects through the serotonergic system, which is a primary target for antidepressant and anxiolytic medications. nih.govnih.gov Compounds with a piperazine moiety have been shown to act on serotonin (5-HT) receptors, and some exhibit agonist activity at 5-HT1A receptors, which is a known mechanism for anxiolytic effects. silae.it

While direct studies on this compound are not extensively detailed in publicly available literature, the broader class of N-cycloalkyl-N-benzoylpiperazine derivatives has been a subject of pharmacological evaluation. In one study, a novel N-cycloalkyl-N-benzoylpiperazine derivative demonstrated significant anxiolytic-like activity in animal models, specifically in the four-plate test. nih.gov This effect was notably abolished by pretreatment with naloxone, suggesting an interaction with the opioid system. nih.gov

Furthermore, the antidepressant-like activity of piperazine-containing compounds has been observed in preclinical tests such as the forced swim test. nih.gov For example, a new xanthone (B1684191) derivative incorporating a piperazine moiety, HBK-6, showed a potent antidepressant-like effect, which appeared to be mediated through the serotonergic system. nih.gov Another xanthone derivative with a piperazine moiety, HBK-5, also exhibited both antidepressant- and anxiolytic-like properties in behavioral tests in mice. researchgate.net

The structural uniqueness of the cyclopentylmethyl substitution on the piperazine ring may lead to distinct interactions with biological targets within the CNS, making it a person of interest for the development of new drugs for neurological and psychiatric disorders. smolecule.com The table below summarizes the CNS modulatory activities of some representative piperazine derivatives.

| Compound Class/Derivative | CNS Activity | Experimental Model | Potential Mechanism |

| N-cycloalkyl-N-benzoylpiperazine derivative | Anxiolytic-like | Four-plate test (mice) | Opioid system modulation nih.gov |

| Xanthone derivative with piperazine moiety (HBK-6) | Antidepressant-like | Forced swim test (mice) | Serotonergic system mediation nih.gov |

| Xanthone derivative with piperazine moiety (HBK-5) | Antidepressant- and anxiolytic-like | Forced swim and four-plate tests (mice) | Not specified researchgate.net |

| General Piperazine Derivatives | Antidepressant, Anxiolytic | Various preclinical models | Activation of the monoamine pathway nih.gov |

Anti-inflammatory and Analgesic Potentials

The therapeutic potential of this compound derivatives extends to the management of inflammation and pain. The piperazine heterocycle is a key component in molecules designed to have anti-inflammatory and analgesic actions. researchgate.net

A study on 1-piperazineacetanilide, 4'-cyclopentyl-N-ethyl-4-methyl-, maleate (B1232345) (1:2), a derivative containing a cyclopentyl group, highlights its potential anti-inflammatory properties. ontosight.ai Research on similar structures has shown that piperazine derivatives can exert anti-inflammatory effects through various mechanisms. For instance, some H1-antihistamines with a piperazine structure possess anti-inflammatory and anti-allergic effects that may go beyond H1-receptor blockade, potentially by influencing the genetic regulation of pro-inflammatory cytokines and adhesion molecules. brieflands.com

In vivo studies on other piperazine derivatives have demonstrated significant anti-inflammatory activity. For example, newly synthesized methyl salicylate (B1505791) derivatives bearing a piperazine moiety exhibited potent anti-inflammatory effects in models of xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.com Specifically, compounds M15 and M16 from this series showed anti-inflammatory activity comparable to or even exceeding that of aspirin (B1665792) and indomethacin (B1671933) at the same dose. mdpi.com Another piperazine derivative, LQFM182, reduced edema formation and cell migration in carrageenan-induced inflammation models. nih.gov

Regarding analgesic potential, piperazine compounds are considered attractive candidates for the development of new pain-relieving drugs. nih.gov The analgesic effects of some piperazine derivatives appear to be mediated through central mechanisms. For instance, the piperazine derivative LQFM-008 increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic action. nih.gov The antinociceptive effect of some thiazole-piperazine derivatives has been linked to the opioidergic system. mdpi.com

The table below presents findings on the anti-inflammatory and analgesic potential of selected piperazine derivatives.

| Compound/Derivative | Activity | Experimental Model | Key Findings |

| 1-Piperazineacetanilide, 4'-cyclopentyl-N-ethyl-4-methyl-, maleate (1:2) | Anti-inflammatory | Not specified | Potential therapeutic application ontosight.ai |

| Methyl salicylate derivatives with piperazine moiety (M15, M16) | Anti-inflammatory | Xylol-induced ear edema and carrageenan-induced paw edema (mice) | Activity comparable or superior to aspirin and indomethacin mdpi.com |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema and pleurisy, acetic acid-induced writhing (mice) | Reduced edema, cell migration, and writhing responses nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, formalin test, tail flick and hot plate tests (mice) | Reduced edema and pain responses, suggesting central and peripheral mechanisms nih.gov |

| Novel Piperazine Derivatives (PD-1, PD-2) | Anti-inflammatory | Inhibition of nitrite (B80452) production and TNF-α generation | Dose-dependent inhibition of inflammatory markers nih.gov |

Mechanistic Investigations of Biological Action

Understanding the molecular mechanisms by which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents.

Elucidation of Molecular Targets and Pathways

The diverse biological activities of piperazine derivatives are a result of their interaction with a variety of molecular targets. In the context of CNS modulation, the serotonergic system is a key area of investigation. Many piperazine-based compounds are known to interact with serotonin receptors, which play a critical role in mood and anxiety. nih.govijrrjournal.com Some derivatives act as agonists at 5-HT1A receptors, a mechanism associated with anxiolytic and antidepressant effects. silae.it The δ-opioid receptor has also been identified as a promising target for piperazine derivatives, mediating antinociceptive and antidepressant effects without the common side effects associated with μ-opioid receptor agonists. researchgate.netnih.gov

For their anti-inflammatory action, the molecular pathways are also being elucidated. Some piperazine derivatives may exert their effects by antagonizing histamine receptors. brieflands.com More directly, certain derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govnih.gov The inhibition of these key inflammatory mediators points to a direct modulation of the inflammatory cascade. The anti-inflammatory effects of some piperazine compounds have also been linked to the serotonergic pathway. nih.gov

Understanding Resistance Mechanisms in Targeted Pathogens

While the primary focus of this article is on the CNS and anti-inflammatory effects of this compound derivatives, the broader class of piperazine compounds has been investigated for antimicrobial properties. The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. citedrive.com Piperazine-based compounds are being explored for their potential to combat drug-resistant bacteria. researchgate.netsci-hub.se

The mechanisms by which pathogens might develop resistance to piperazine-based antimicrobial agents are a critical area of study. General mechanisms of bacterial resistance include the action of efflux pumps, which actively transport drugs out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. apjhs.com Research on 1-(1-naphthylmethyl)-piperazine, a putative efflux pump inhibitor, suggests that some piperazine derivatives might even be used to counteract resistance to other antibiotics. apjhs.com

Structural modifications of piperazine derivatives have been shown to influence their activity against resistant bacterial strains. For example, the incorporation of electron-withdrawing groups can enhance antibacterial activity. researchgate.net Conversely, pathogens may develop resistance through enzymatic modification of the drug or alteration of the drug's target site. Molecular docking studies are being used to understand the binding interactions of piperazine derivatives with microbial enzymes and proteins to validate their mechanism of action and to design more potent derivatives that can overcome resistance. citedrive.com It is important to note that there is currently limited specific information directly linking this compound derivatives to antimicrobial activity or resistance mechanisms.

Structure Activity Relationship Sar Studies for 1 Cyclopentylmethyl Piperazine Analogues

Identification of Critical Structural Elements within the 1-(Cyclopentylmethyl)piperazine Scaffold

The this compound scaffold can be dissected into three key components: the piperazine (B1678402) ring, the cyclopentylmethyl group, and the linker connecting them. Each of these elements plays a crucial role in the biological activity of the resulting analogues.

The cyclopentylmethyl group is a lipophilic moiety that can engage in van der Waals interactions with hydrophobic pockets of target proteins. The size and shape of the cyclopentyl ring are important for fitting into these binding sites. The methylene (B1212753) linker between the cyclopentyl ring and the piperazine nitrogen provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

Finally, the nature of the substituent at the N4-position of the piperazine ring is a major determinant of the pharmacological profile. This substituent can be varied to introduce different functional groups, such as aromatic rings, amides, or other cyclic systems, which can lead to interactions with various receptors and enzymes. For instance, the introduction of an aryl group at this position is a common strategy in the development of ligands for G-protein coupled receptors (GPCRs).

Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues can be systematically modulated by introducing various substituents at the N4-position of the piperazine ring. A hypothetical quantitative structure-activity relationship (QSAR) study for a series of analogues targeting a hypothetical receptor 'X' is presented below to illustrate these effects.

Table 1: Hypothetical Biological Potency of this compound Analogues

| Compound ID | N4-Substituent | Lipophilicity (clogP) | pKi (Receptor X) |

| 1 | H | 2.5 | 6.2 |

| 2 | Methyl | 2.8 | 6.5 |

| 3 | Ethyl | 3.1 | 6.8 |

| 4 | Phenyl | 4.1 | 7.5 |

| 5 | 4-Fluorophenyl | 4.3 | 7.8 |

| 6 | 2-Methoxyphenyl | 4.0 | 8.1 |

| 7 | Benzyl (B1604629) | 4.4 | 7.3 |

| 8 | Benzoyl | 3.8 | 6.9 |

This data is hypothetical and for illustrative purposes only.

From the hypothetical data in Table 1, several trends can be observed:

Effect of N4-Alkylation: Small alkyl substituents at the N4-position (compounds 2 and 3 ) show a slight increase in potency compared to the unsubstituted analogue (1 ), likely due to a modest increase in lipophilicity.

Aromatic Substitution: The introduction of an aromatic ring at the N4-position significantly enhances potency (compounds 4-7 ). This suggests that a π-π stacking interaction or hydrophobic interactions with an aromatic residue in the binding site are crucial for high affinity.

Electronic Effects on the Aromatic Ring: Substitution on the phenyl ring further modulates potency. The electron-withdrawing fluorine in compound 5 leads to a slight increase in potency over the unsubstituted phenyl analogue (4 ). The electron-donating methoxy (B1213986) group at the ortho-position in compound 6 results in the highest potency in this series, suggesting a specific hydrogen bond accepting interaction or a favorable conformational constraint.

Nature of the Aryl Linker: A direct phenyl substitution (4 ) is more favorable than a benzyl group (7 ), indicating that the additional flexibility of the methylene linker in the benzyl group may be detrimental to optimal binding. The introduction of a carbonyl group in the benzoyl substituent (8 ) leads to a decrease in potency, possibly due to unfavorable steric or electronic effects.

Conformational Preferences and Their Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound analogues is a critical factor governing their interaction with biological targets. The piperazine ring typically adopts a chair conformation, which can undergo ring inversion. The substituents on the nitrogen atoms can exist in either an axial or equatorial position.

Computational modeling studies on related N-alkylpiperazines suggest that the energy barrier for ring inversion of the piperazine ring is relatively low. However, the presence of bulky substituents can favor one conformation over another. For the this compound scaffold, the cyclopentylmethyl group is likely to prefer an equatorial position on the piperazine ring to minimize steric hindrance.

The conformation of the N4-substituent also plays a vital role. For instance, in arylpiperazine derivatives, the dihedral angle between the piperazine ring and the attached aromatic ring can influence the molecule's ability to engage in specific interactions with the receptor. A coplanar arrangement might be favored for optimal π-stacking, while a twisted conformation might be necessary to avoid steric clashes or to position other functional groups for key interactions.

Optimizing Ligand Efficiency and Pharmacological Profile

Table 2: Hypothetical Ligand Efficiency of Selected Analogues

| Compound ID | pKi | Heavy Atom Count (HAC) | Ligand Efficiency (LE) (pKi/HAC) |

| 4 | 7.5 | 16 | 0.47 |

| 6 | 8.1 | 18 | 0.45 |

| 9 (Hypothetical) | 7.9 | 15 | 0.53 |

This data is hypothetical and for illustrative purposes only. Compound 9 is a hypothetical, more efficient analogue.

Strategies for optimization include:

Minimizing Lipophilicity: While some lipophilicity is required for membrane permeability and binding, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target effects. The cyclopentyl group provides a moderate level of lipophilicity that can be fine-tuned by modifications on the N4-substituent.

Introducing Polar Contacts: The incorporation of polar functional groups, such as hydroxyl or amide moieties, on the N4-substituent can introduce specific hydrogen bonding interactions with the target, thereby increasing potency and selectivity without significantly increasing molecular weight. This can lead to an improvement in ligand efficiency, as illustrated by the hypothetical compound 9 in Table 2, which achieves high potency with a lower heavy atom count.

Scaffold Hopping and Ring Constraints: Replacing the cyclopentylmethyl group with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or introducing conformational constraints, such as bridging the piperazine ring, can lock the molecule into a more bioactive conformation, leading to enhanced potency and selectivity.

Balancing Potency and Selectivity: While optimizing for high potency at the primary target, it is crucial to maintain selectivity against other related and unrelated targets to minimize side effects. This can be achieved by carefully selecting the size, shape, and electronic properties of the substituents.

Computational and Theoretical Investigations on 1 Cyclopentylmethyl Piperazine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a biological target. For piperazine (B1678402) derivatives, docking studies have been crucial in identifying potential therapeutic targets and elucidating key molecular interactions. nih.govnih.gov

In studies on arylpiperazine derivatives as potential anti-prostate cancer agents, molecular docking was used to investigate interactions with the androgen receptor. nih.gov The most potent compounds were selected for docking, revealing that a stable complex was formed through a combination of hydrogen, electrostatic, and hydrophobic bonds. nih.gov Similarly, when piperazine derivatives were evaluated as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in tumor angiogenesis, docking studies showed that the compounds formed strong hydrogen bonding networks with active site residues of the enzyme. nih.gov

Another study on piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors used molecular docking to evaluate their inhibitory potential. acs.org The results highlighted interactions with critical amino acids necessary for PARP-1 inhibition, with the most promising compounds achieving favorable docking scores. acs.org For 1-(Cyclopentylmethyl)piperazine, it is hypothesized that the protonated nitrogen of the piperazine ring would act as a key hydrogen bond donor, while the cyclopentylmethyl group would engage in hydrophobic or van der Waals interactions within a receptor's binding pocket.

A summary of representative docking study findings for piperazine derivatives is presented below.

| Target Protein | Ligand Type | Key Interactions Observed | Reference |

| Androgen Receptor | Arylpiperazine derivative | Hydrogen, electrostatic, and hydrophobic bonds | nih.gov |

| Thymidine Phosphorylase | Piperazine analog | Strong hydrogen bonding networks with active site residues | nih.gov |

| PARP-1 | Piperazine-substituted naphthoquinone | Interactions with critical amino acids for inhibition | acs.org |

| Sigma-1 Receptor (S1R) | Piperidine (B6355638)/piperazine-based compound | Interactions with crucial amino acid residues revealed | nih.govrsc.org |

Advanced Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the stability of ligand-receptor complexes and the conformational behavior of molecules over time. manchester.ac.uk This technique is often used to validate docking results and assess the stability of predicted binding poses. acs.orgnih.gov

In studies of piperazine and piperidine derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, MD simulations lasting 500 nanoseconds were performed. acs.orgnih.gov These simulations were used to examine the stability of the compounds within the binding pocket and to correlate experimental results with the frequency of interactions with specific amino acids. acs.orgnih.gov Similarly, computational studies of piperazine-based compounds with sigma receptor affinity used MD simulations to enrich the understanding of the binding mode, revealing the crucial amino acid residues that interact with the most promising ligand. nih.govrsc.org

MD simulations are also employed to understand absorption mechanisms and molecular distribution. manchester.ac.ukresearchgate.net For this compound, MD simulations would be invaluable for sampling the various conformations of the flexible cyclopentylmethyl group within a binding site and for confirming the stability of key interactions, such as the salt bridge formed by the piperazine nitrogen, which are predicted by docking. manchester.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, often using Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules, which govern their structure, reactivity, and interactions. wur.nlnih.gov These methods are used to calculate fundamental properties that are then used in developing predictive models like Quantitative Structure-Activity Relationships (QSAR). mdpi.com

A study on disubstituted piperazines used quantum chemical methods to investigate the electronic and steric effects of various substituents on properties like the acid dissociation constant (pKa) and carbamate (B1207046) stability, which are crucial for applications like carbon dioxide capture. wur.nlnih.gov The calculations were able to accurately reproduce experimental pKa values. nih.gov

In another in silico study aimed at designing novel piperazine-based inhibitors, DFT was used to calculate a range of molecular descriptors for a QSAR model. mdpi.com These descriptors included the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the electrophilicity index (ω), molar refractivity (MR), and the topological polar surface area (PSA), all of which were found to play an important role in the interaction of the piperazine derivatives with their target. mdpi.com Such calculations for this compound could precisely map its electrostatic potential and orbital energies, helping to rationalize its binding interactions and predict its metabolic liabilities.

Application of In Silico Methods in Rational Drug Design and Optimization

The computational techniques of docking, MD simulations, and quantum chemistry are cornerstones of modern rational drug design, enabling the efficient discovery and optimization of new therapeutic agents. scispace.comcitedrive.com This in silico approach provides a roadmap for designing more potent compounds by establishing a cycle of computational prediction followed by experimental validation. nih.gov

The process often involves building a QSAR model, which mathematically relates chemical structure to biological activity. nih.govmdpi.com For piperazine derivatives, QSAR models have successfully identified key molecular descriptors that correlate with anti-proliferative activity against cancer cell lines. nih.gov These models, combined with docking, guide the design of new derivatives with potentially improved potency. scispace.com

Furthermore, in silico tools are used to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates. mdpi.com By evaluating properties like aqueous solubility and cell permeability computationally, researchers can prioritize compounds that are more likely to have favorable drug-like properties, reducing late-stage attrition in the drug development pipeline. mdpi.com The integrated use of these computational methods allows for the virtual screening of vast chemical libraries and the strategic optimization of lead compounds like this compound for enhanced efficacy and better pharmacokinetics. acs.org

Analytical and Spectroscopic Characterization of 1 Cyclopentylmethyl Piperazine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation, identification, and quantification of 1-(Cyclopentylmethyl)piperazine. Given that the basic piperazine (B1678402) structure lacks a significant chromophore for UV detection, derivatization is a common strategy to enhance detectability. jocpr.com

A prevalent derivatization agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, UV-active product. jocpr.comjocpr.com This allows for sensitive detection at lower concentrations. The choice of chromatographic mode is critical; while reversed-phase systems with C18 columns are common, piperazine and its derivatives can be highly polar and may not be well-retained, sometimes eluting at the dead time. researchgate.net Therefore, normal-phase chromatography or specialized polar-embedded columns might be necessary to achieve adequate retention and separation. researchgate.net

Method development involves optimizing the mobile phase composition (e.g., acetonitrile (B52724)/water or hexane/isopropanol gradients), flow rate, column temperature, and detector wavelength to achieve the best resolution and peak shape. jocpr.comresearchgate.net

Table 1: Example HPLC-UV Conditions for Piperazine Analysis (Post-Derivatization) This table is based on a method developed for piperazine and is adaptable for its derivatives.

| Parameter | Condition |

| Column | C18, e.g., SHISEIDO CAPCELL PAK C18 MG (150 mm×3 mm×3 μm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) |

| Flow Rate | 1.0 mL/min jocpr.com |

| Column Temperature | 35°C jocpr.com |

| Detection Wavelength | 340 nm (for NBD-Cl derivative) jocpr.com |

| Injection Volume | 10 µL jocpr.com |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₀H₂₀N₂ and a precise molecular weight of approximately 168.28 g/mol . cymitquimica.com

When analyzed by MS, typically using electrospray ionization (ESI) in positive ion mode, the compound will readily form a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this parent ion generates a characteristic fragmentation pattern that serves as a structural fingerprint.

The fragmentation of piperazine analogues generally involves the cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. researchgate.net For this compound, key fragmentation pathways would include:

Loss of the cyclopentylmethyl group: Cleavage of the bond between the methylene (B1212753) bridge and the piperazine nitrogen.

Opening of the piperazine ring: Fission of the C-N bonds within the six-membered ring, leading to characteristic ions with m/z values of 56, 70, and others, which are common for piperazine-containing structures.

Fragmentation of the cyclopentyl group: The cyclopentane (B165970) ring itself can fragment, for instance, by losing an ethene molecule. docbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |

| 169 | [C₁₀H₂₁N₂]⁺ | Protonated parent molecule [M+H]⁺ |

| 99 | [C₅H₁₁N₂]⁺ | Loss of the cyclopentyl radical from the parent ion |

| 83 | [C₅H₈N]⁺ | Fragment from piperazine ring cleavage |

| 70 | [C₄H₈N]⁺ | Characteristic piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Characteristic piperazine ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While a specific spectrum for this compound is not publicly available, its features can be predicted based on the spectra of closely related compounds like 1-(cyclopropylmethyl)piperazine (B1349455) and 1-methylpiperazine. nih.govchemicalbook.com

¹H NMR: The spectrum would show distinct signals for the protons on the cyclopentyl ring, the methylene bridge (-CH₂-), and the piperazine ring. The piperazine protons would appear as multiplets, typically in the 2.3-3.0 ppm range. The protons of the cyclopentylmethyl group would be located further upfield.

¹³C NMR: The carbon spectrum would show signals corresponding to the unique carbon environments in the cyclopentyl and piperazine rings, as well as the bridging methylene carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures, solvent dependent)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine Ring (-CH₂-) | 2.4 - 2.9 (multiplets) | ~46, ~55 |

| Methylene Bridge (-CH₂-) | ~2.3 (doublet) | ~63 |

| Cyclopentyl Methine (-CH-) | ~2.0 (multiplet) | ~39 |

| Cyclopentyl Methylene (-CH₂-) | 1.2 - 1.8 (multiplets) | ~25, ~31 |

X-ray Crystallography for Elucidating Three-Dimensional Structures of Complexes

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this method could be used to study its solid-state conformation or, more commonly, the structure of its complexes, such as salts (e.g., hydrochloride salts) or coordination compounds with metal ions.

The technique involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the exact positions of the atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and stereochemistry.

Currently, there are no publicly available X-ray crystallographic studies specifically for complexes of this compound. However, this technique remains a powerful, albeit not routinely applied, tool for the definitive structural analysis of new derivatives or complexes should crystalline material be obtained.

Development and Validation of Analytical Methods for Purity and Content Determination

The development and validation of analytical methods are crucial for quality control, ensuring the purity and accurate content determination of this compound in bulk material or formulations. Regulatory guidelines require that analytical procedures be validated to demonstrate their suitability for the intended purpose. unodc.org

A typical validation for an HPLC method would include the following parameters: jocpr.comjocpr.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature), providing an indication of its reliability during normal usage.

Table 4: Key Validation Parameters and Typical Acceptance Criteria for an HPLC Assay

| Validation Parameter | Description | Common Acceptance Criterion |

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.999 |

| Accuracy | Percent recovery of spiked analyte. | 98.0% - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (%RSD) of replicate measurements. | %RSD ≤ 2.0% |

| LOD/LOQ | Signal-to-Noise Ratio. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |

| Robustness | %RSD of results under varied conditions. | %RSD ≤ 5.0% jocpr.com |

Future Prospects and Translational Research for 1 Cyclopentylmethyl Piperazine

Exploration of Novel Therapeutic Applications for Piperazine (B1678402) Derivatives

The piperazine ring is a privileged structure in drug discovery, found in a wide array of therapeutic agents. sigmaaldrich.comwikipedia.org Its derivatives have shown remarkable versatility, with applications spanning central nervous system (CNS) disorders, cancer, infectious diseases, and inflammatory conditions. sigmaaldrich.comnih.govresearchgate.net This vast therapeutic landscape for piperazine derivatives suggests promising avenues for the exploration of 1-(cyclopentylmethyl)piperazine.

The core piperazine structure is known to interact with various biological targets, and slight modifications to its substituents can significantly alter its pharmacological profile. ijrrjournal.com Many piperazine-containing drugs target neurotransmitter receptors, highlighting their importance in developing treatments for CNS conditions like psychosis, depression, and anxiety. nih.govijrrjournal.comresearchgate.net For instance, piperazine derivatives have been investigated as antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net

Furthermore, the piperazine moiety is a key component in many anticancer drugs. researchgate.net A closely related compound, 1-(cyclopropylmethyl)piperazine (B1349455), serves as a key intermediate in the synthesis of Volasertib, a drug investigated for treating acute myeloid leukemia. ganeshremedies.com This underscores the potential of cycloalkylmethyl piperazines in oncology. The structural similarity between the cyclopropylmethyl and cyclopentylmethyl groups suggests that this compound could also serve as a valuable scaffold for the development of novel anticancer agents.

The therapeutic potential of piperazine derivatives also extends to cardiovascular diseases. A patent for cyclopropylmethyl piperazines highlights their potential use in treating heart failure and other cardiac disorders. google.com Given the structural analogy, this compound could be explored for similar cardiovascular applications. Additionally, piperazine derivatives have been investigated for their activity against a variety of pathogens, including bacteria, fungi, and parasites, as well as for their anti-inflammatory properties. researchgate.net The basic nature of the piperazine ring often enhances the aqueous solubility of compounds, a desirable feature for drug candidates. nih.gov

Design and Synthesis of Advanced Chemical Probes and Pharmacological Tools

The development of chemical probes is crucial for understanding complex biological processes and for validating new drug targets. The piperazine scaffold, due to its versatile chemistry and ability to interact with a range of biological targets, is an excellent starting point for the design of such tools. mdpi.com this compound could be functionalized to create a variety of probes to investigate specific biological questions.

For instance, by incorporating reporter groups such as fluorescent tags or biotin, derivatives of this compound could be used to visualize and track the localization of their target proteins within cells. Photoaffinity labeling probes, which form a covalent bond with their target upon photoactivation, are another powerful tool that could be developed from this scaffold. These probes would be invaluable for identifying the specific protein targets of this compound and its analogs, thereby elucidating their mechanism of action.

The synthesis of such probes would involve modifying the piperazine ring or the cyclopentylmethyl group. The secondary amine of the piperazine ring provides a convenient handle for the attachment of various functionalities. nih.gov For example, linkers can be attached to this nitrogen to connect the core molecule to a reporter group without significantly altering its binding properties. The synthesis of such advanced tools would enable a deeper understanding of the pharmacology of this compound and pave the way for the rational design of more potent and selective therapeutic agents.

Addressing Challenges in the Development of Piperazine-Based Therapeutics

Despite their widespread success, the development of piperazine-based therapeutics is not without its challenges. One of the primary hurdles is achieving selectivity for the desired biological target. The piperazine scaffold can interact with multiple receptors, which can lead to off-target effects. ijrrjournal.com For this compound, extensive structure-activity relationship (SAR) studies would be necessary to optimize its selectivity profile. This would involve synthesizing and testing a library of related compounds with modifications to both the cyclopentylmethyl group and any substituents on the second nitrogen of the piperazine ring.

Another significant challenge lies in the synthesis of piperazine derivatives, particularly those with specific substitution patterns. While the synthesis of N-substituted piperazines is relatively straightforward, the functionalization of the carbon atoms of the piperazine ring is more complex. rsc.org Achieving specific stereochemistry can also be a hurdle, as the chirality of the molecule can significantly impact its pharmacological activity. rsc.org For this compound, the development of efficient and stereoselective synthetic routes would be crucial for producing enantiomerically pure compounds for detailed biological evaluation.

Furthermore, the metabolic stability of piperazine derivatives can be a concern. The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance from the body and the formation of potentially toxic metabolites. drugbank.com In the case of this compound, in vitro and in vivo metabolic studies would be required to assess its stability and identify any potential metabolic liabilities. Strategies to improve metabolic stability, such as the introduction of blocking groups at metabolically vulnerable sites, may need to be employed.

Interdisciplinary Research Synergies in this compound Chemistry

The successful development of this compound from a chemical entity to a therapeutic agent or a valuable research tool will require a highly interdisciplinary approach. Collaboration between chemists, pharmacologists, biochemists, and clinicians will be essential to fully explore its potential.

Medicinal chemists will be at the forefront of designing and synthesizing novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. They will also be responsible for developing efficient and scalable synthetic routes for the lead compounds.

Pharmacologists will play a crucial role in evaluating the biological activity of these compounds. This will involve a wide range of in vitro and in vivo assays to determine their mechanism of action, efficacy, and potential side effects. nih.gov

Biochemists can contribute by studying the interaction of this compound and its derivatives with their protein targets at a molecular level. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information that can guide the rational design of more effective drugs.

Finally, if a compound shows promise in preclinical studies, clinicians will be responsible for designing and conducting clinical trials to evaluate its safety and efficacy in humans. This collaborative effort, spanning from the laboratory bench to the patient's bedside, will be critical for translating the potential of this compound into tangible benefits for human health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Cyclopentylmethyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperazine derivatives often involves reductive amination or nucleophilic substitution. For example, microwave-assisted synthesis (180°C, 300 W) with NaBHCN as a reducing agent in methanol (pH 7) has been effective for analogous compounds . Optimization should include testing solvent polarity, temperature, and catalyst efficiency. Purity can be monitored via HPLC with UV detection, as demonstrated for structurally similar piperazines .

Q. How can the structural identity and purity of this compound be validated?

- Methodological Answer : Raman microspectroscopy at 20 mW laser power and 128–256 scans provides high-resolution spectra to distinguish piperazine isomers . Complementary techniques like H/C NMR and LC-MS are critical for confirming molecular structure. For purity assessment, use HPLC with internal standards (e.g., p-tolylpiperazine) and validate methods per ICH guidelines .

Advanced Research Questions

Q. How can contradictory data on the receptor binding affinity of this compound be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). Orthogonal approaches are recommended:

- Radioligand Binding : Use H-labeled ligands for dopamine D2 or 5-HT receptors .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines .

- Docking Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with site-directed mutagenesis .

Q. What in vitro strategies are suitable for assessing the metabolic stability of this compound?

- Methodological Answer :

- Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition : Use selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Metabolite Identification : Employ high-resolution MS (HRMS) and stable isotope labeling to trace biotransformation products .

Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl) alter the physicochemical properties of piperazine derivatives?

- Methodological Answer : Thermodynamic studies show that substituents like cyclopentyl affect pKa values and lipophilicity. Use potentiometric titration to measure dissociation constants (ΔH° and ΔS° via van’t Hoff plots) . Computational tools (e.g., COSMO-RS) can predict logP and solubility changes, while X-ray crystallography reveals steric effects on receptor binding .

Q. What experimental designs evaluate the environmental impact of this compound?

- Methodological Answer :

- Biodegradation : Follow OECD 301F (manometric respirometry) to assess aerobic degradation .

- Ecototoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Soil Adsorption : Measure soil-water partitioning coefficients () using batch equilibrium methods .

Data Analysis and Contradiction Management

Q. How can multivariate statistics enhance the interpretation of spectral data for this compound?

- Methodological Answer : Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) differentiate isomers by reducing spectral dimensionality. For Raman data, extract peak positions/intensities and apply PCA to >95% variance thresholds, followed by LDA for classification . Cross-validate with leave-one-out (LOO) or k-fold methods to ensure robustness .

Q. What protocols address discrepancies in SAR studies for piperazine-based CNS agents?

- Methodological Answer :

- Structure-Activity Cliffs : Use matched molecular pair (MMP) analysis to identify minor structural changes causing drastic activity shifts .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs using molecular dynamics simulations .

- Meta-Analysis : Pool data from multiple studies (e.g., receptor binding, cytotoxicity) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。